molecular formula C25H23FN4O3 B2675615 N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide CAS No. 1101868-30-7

N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2675615
CAS No.: 1101868-30-7
M. Wt: 446.482
InChI Key: LQZJSPBSJWAJOI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydroquinoxalinyl moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
  • N-(3-bromophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(2-oxo-3-(2-oxo-2-(p-tolylamino)ethyl)-3,4-dihydroquinoxalin-1(2H)-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets compared to its chloro- or bromo-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[2-(3-fluoroanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c1-16-9-11-18(12-10-16)27-23(31)14-21-25(33)30(22-8-3-2-7-20(22)29-21)15-24(32)28-19-6-4-5-17(26)13-19/h2-13,21,29H,14-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZJSPBSJWAJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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